An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Fucopyranoside
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, is a crucial molecule in glycobiology and pharmaceutical sciences. It exists as two anomers, methyl α-L-fucopyranoside and methyl β-L-fucopyranoside, which differ in the stereochemistry at the anomeric carbon. These compounds serve as valuable tools for studying carbohydrate-protein interactions, developing fucosidase inhibitors, and as building blocks in the synthesis of complex glycans and glycoconjugates. This guide provides a comprehensive overview of the physical and chemical properties of both anomers, detailed experimental protocols for their characterization, and visualizations of their roles in biological pathways.
Physical and Chemical Properties
The physical and chemical properties of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside are summarized below. These properties are essential for their handling, characterization, and application in research and development.
General Properties
| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |
| Synonyms | Methyl 6-deoxy-α-L-galactopyranoside | Methyl 6-deoxy-β-L-galactopyranoside |
| CAS Number | 14687-15-1[1] | 24332-98-7[2] |
| Molecular Formula | C₇H₁₄O₅[1] | C₇H₁₄O₅[2] |
| Molecular Weight | 178.18 g/mol [1] | 178.18 g/mol [2] |
| Appearance | White to off-white crystalline powder[1] | White to off-white powder[2] |
| Purity | ≥98% (HPLC)[1] | ≥99% (HPLC)[2] |
Physicochemical Data
| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |
| Melting Point | 153 - 160 °C[1] | 121 - 123 °C[2] |
| Optical Rotation [α]²⁰D | -193 ± 4° (c=2 in water)[1] | +12.5 to +14.0° (c=2 in H₂O)[2] |
| Solubility | Soluble in water. | Information not readily available, but expected to be soluble in water. |
| Storage Conditions | Room temperature[1] | 0 - 8 °C[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of methyl fucopyranosides. Below are standard protocols for key experimental procedures.
Determination of Melting Point (Capillary Method)
This method is used to determine the temperature at which a solid substance transitions to a liquid.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: Place a small amount of the methyl fucopyranoside sample on a clean, dry watch glass. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.
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Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample fills the tube to a height of 2-3 mm.[3]
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Measurement:
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Place the loaded capillary tube into the heating block of the melting point apparatus.
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Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[2]
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Measurement of Optical Rotation
Optical rotation is a key property for characterizing chiral molecules like methyl fucopyranoside.
Apparatus:
-
Polarimeter
-
Polarimeter cell (1 dm)
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Volumetric flask (e.g., 10 mL)
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Analytical balance
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Sodium lamp (D-line, 589 nm)
Procedure:
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Solution Preparation:
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Accurately weigh a specific amount of the methyl fucopyranoside sample (e.g., for a c=2 solution, weigh 200 mg).
-
Transfer the sample to a 10 mL volumetric flask.
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Dissolve the sample in deionized water and fill the flask to the mark. Mix thoroughly.
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-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up.
-
Fill the polarimeter cell with deionized water (the blank) and place it in the instrument.
-
Zero the instrument.
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-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter.
-
Observe the rotation and record the value in degrees.
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-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL.[4]
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Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of carbohydrate samples.
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Amino-based or reversed-phase column suitable for carbohydrate analysis.
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Volumetric flasks and pipettes.
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HPLC-grade solvents.
Procedure:
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Mobile Phase Preparation: Prepare the appropriate mobile phase, typically a mixture of acetonitrile and water, and degas it.
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Standard and Sample Preparation:
-
Prepare a stock solution of a methyl fucopyranoside standard of known concentration.
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Prepare a solution of the sample to be analyzed at a similar concentration.
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Filter both solutions through a 0.45 µm syringe filter.
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-
Chromatographic Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the standard solution and record the chromatogram.
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Inject the same volume of the sample solution and record the chromatogram.
-
-
Data Analysis:
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The purity of the sample is determined by calculating the area percentage of the main peak corresponding to methyl fucopyranoside relative to the total area of all peaks in the chromatogram.
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Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of methyl fucopyranosides.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., D₂O, CD₃OD)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the methyl fucopyranoside sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H NMR and ¹³C NMR spectra. Standard parameters are used, with adjustments made as necessary for optimal resolution and signal-to-noise ratio. For ¹³C NMR, an inverse-gated decoupling pulse sequence can be used to suppress the Nuclear Overhauser Effect for quantitative analysis.[5]
-
Additional 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to confirm the structure and the α or β configuration at the anomeric center.
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Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key biological interactions of Methyl fucopyranoside.
